

Isopyrazam and Succinate Dehydrogenase (SDH) Inhibition

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Compound Focus: Isopyrazam

CAS No.: 881685-58-1

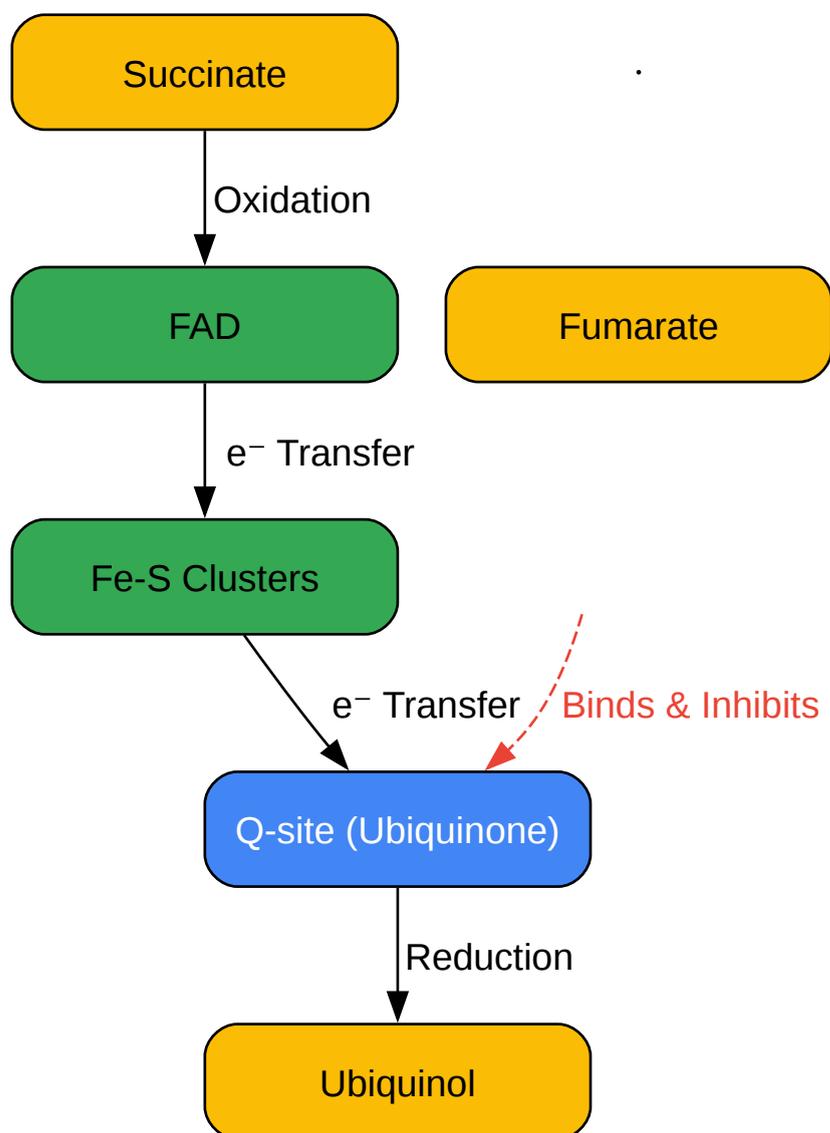
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Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta [1] [2]. Its target, the SDH complex (also known as Mitochondrial Complex II), is a key enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [3] [4].

- **Molecular Function:** It catalyzes the oxidation of succinate to fumarate and transfers electrons via a flavin adenine dinucleotide (FAD) cofactor and iron-sulfur clusters to reduce ubiquinone (UQ) to ubiquinol in the mitochondrial membrane [3] [4].
- **Mechanism of Inhibition:** SDHI fungicides like **isopyrazam** work by binding to the ubiquinone binding site (Q-site) of the SDH complex. This blocks electron transfer from succinate to ubiquinone, disrupting cellular energy production (respiration) and ultimately leading to the inhibition of fungal growth [1] [4].

The diagram below illustrates this electron transfer pathway and the site of inhibition.



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Figure 1: The electron transfer pathway within the SDH complex and the site of inhibition by **isopyrazam** at the ubiquinone (Q) site.

Structural Biology of the SDH Q-site

The SDH complex is a heterotetramer. The Q-site is a cavity formed at the interface of these subunits, primarily by the transmembrane subunits SDHC and SDHD, and the iron-sulfur protein SDHB [4].

Crystallographic studies have revealed key interactions that are common for inhibitors binding to the Q-site:

- **Key Hydrogen Bonds:** A carbonyl or hydroxyl oxygen atom from the inhibitor molecule typically forms hydrogen bonds with two conserved residues: **Tyr58 in subunit SDHD** and **Trp173 in subunit SDHB** [4].
- **Additional Interactions:** Many inhibitors also form a hydrogen bond with **Ser39 in subunit SDHC**, either directly or through a water molecule [4].
- **Subpockets:** The binding site features distinct subpockets that accommodate different parts of the inhibitor molecule. These include a cavity for a 2-substituent of the carboxylate ring (e.g., in flutolanil) and a hydrophobic "tail pocket" for longer side chains [4].

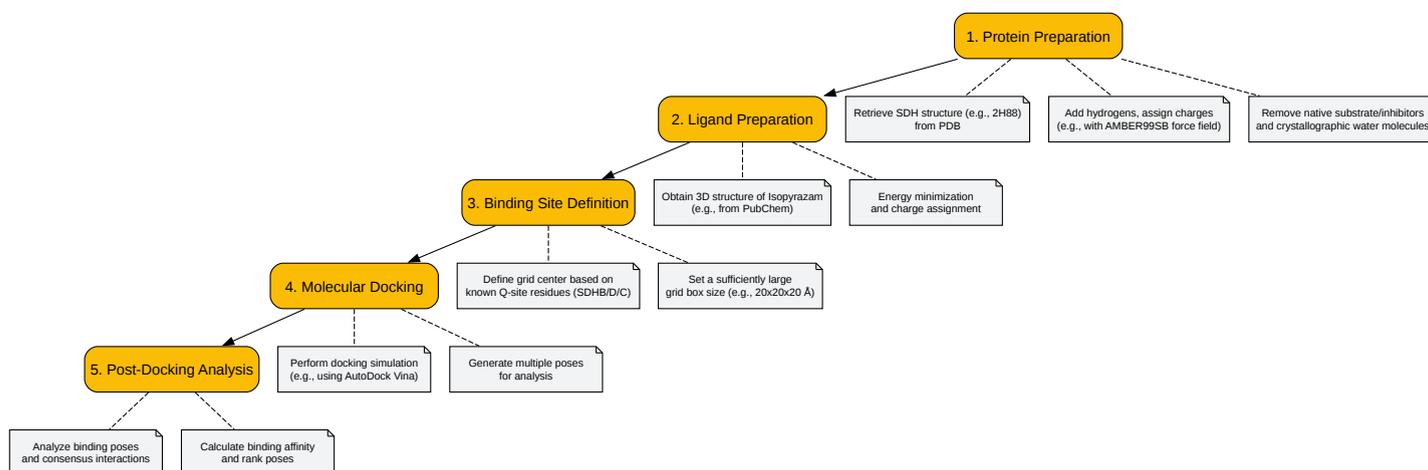
The table below summarizes the key residues and structural features of the Q-site.

Table 1: Key Residues and Features of the SDH Ubiquinone Binding Site (Q-site)

Protein Subunit	Key Residue / Feature	Role in Inhibitor Binding
SDHB	Trp173	Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4].
SDHD	Tyr58	Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4].
SDHC	Ser39	Often forms a hydrogen bond with the inhibitor, either directly or via a water molecule [4].
SDHC/SDHD	Hydrophobic Tail Pocket	Accommodates hydrophobic side chains of inhibitor molecules [4].

Molecular Docking Protocol for Isopyrazam and SDH

While a specific protocol for **isopyrazam** was not found, the following workflow synthesizes established methodologies from recent literature on SDHI docking, such as studies on other carboxamide fungicides [3]. You can use this as a guide to conduct your own docking study.



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Figure 2: A proposed workflow for conducting molecular docking of **isopyrazam** with the SDH enzyme.

Step 1: Protein Preparation

- **Source a Structure:** Obtain a high-resolution crystal structure of the target SDH complex. A suitable starting point is the **chicken Complex II structure (PDB: 2H88)**, which has been co-crystallized with various carboxamide inhibitors, providing a well-defined Q-site [4].
- **Preprocessing:** Using software like MOE or UCSF Chimera, prepare the protein by adding hydrogen atoms, assigning partial charges (e.g., with the AMBER99SB force field), and fixing any missing

residues. Remove the native ubiquinone or any co-crystallized ligands and water molecules.

Step 2: Ligand Preparation

- **Source Ligand Structure:** Download the 3D chemical structure of **isopyrazam** (e.g., from PubChem: CID 16205178).
- **Energy Minimization:** Use a molecular editing suite (e.g., ChemDraw 3D, MOE) to perform geometry optimization and energy minimization, and to assign Gasteiger or AM1-BCC charges.

Step 3: Binding Site Definition

Define the docking search space based on the known Q-site. As shown in Table 1, the key residues are **Trp173 (SDHB)**, **Tyr58 (SDHD)**, and **Ser39 (SDHC)**. Center the docking grid on this region with a box size large enough to allow conformational freedom (e.g., 20x20x20 Å).

Step 4: Molecular Docking

Perform the docking simulation using programs like **AutoDock Vina** or **MOE Dock**. Run multiple iterations to generate a diverse set of binding poses for **isopyrazam**.

Step 5: Post-Docking Analysis

- **Pose Analysis:** Examine the top-ranked poses for consistent formation of key hydrogen bonds with Tyr58 (SDHD) and Trp173 (SDHB) [4].
- **Binding Affinity:** Use the scoring function to estimate and rank the binding affinities (ΔG , in kcal/mol) of different poses.
- **Validation:** Compare the predicted binding mode of **isopyrazam** with the crystallographic poses of known SDHIs from [4] to validate your protocol.

Resistance Mechanisms and Implications

Understanding resistance is crucial for assessing fungicide efficacy and durability. Laboratory and field studies show that pathogens can develop resistance to SDHIs through point mutations in the genes encoding

the Q-site subunits.

Table 2: Documented SDHI Resistance Mutations in Plant Pathogenic Fungi

Pathogen	Disease	Subunit	Amino Acid Substitution	Related SDHI	Reference
<i>Rhizoctonia solani</i>	Rice Sheath Blight	SDHB	H246Y, H249Y	Thifluzamide, Isopyrazam*	[1]
<i>Magnaporthe oryzae</i>	Rice Blast	SDHB	Not Specified	Benzovindiflupyr	[1]
<i>Fusarium oxysporum</i> f. sp. <i>capsici</i>	Fusarium Wilt of Chili	Not Specified	Not Specified	Penthiopyrad	[3]

*Note: While isopyrazam-resistant mutants of *R. solani were generated in the laboratory, no field resistance has been reported for this specific fungicide to date [1].**

A Practical Path Forward

The information here provides a solid foundation, but to perform an actual docking study, you will need to take the following concrete steps:

- **Acquire Structures:** Download the PDB file for a relevant SDH structure (like 2H88) and the SDF/MOL file for **isopyrazam** from the Protein Data Bank and PubChem, respectively.
- **Select Software:** Choose and familiarize yourself with docking software. **AutoDock Vina** is a popular, free option with good documentation for beginners.
- **Run and Iterate:** Use the protocol above to run your simulation. Docking is an iterative process; you may need to adjust grid parameters and scoring function weights to achieve a biologically plausible result.
- **Validate Your Model:** Compare your best **isopyrazam** pose with the binding modes of other SDHIs presented in crystallographic studies to check if it recapitulates the critical interactions [4].

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References

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